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Compound of Interest |

Compound Name: 3-Ethylimidazolidine-2,4-dione
CAS No.: 2221-20-7
Cat. No.: B3021226
- 7

Executive Technical Summary

3-Ethylhydantoin (3-ethylimidazolidine-2,4-dione) is a heterocyclic organic compound
belonging to the hydantoin class. It serves as a critical structural motif in medicinal chemistry,
particularly as a scaffold for anticonvulsant drugs (e.g., ethotoin derivatives) and as a versatile
intermediate in the synthesis of non-natural amino acids.

Unlike its 5,5-disubstituted analogs (e.g., phenytoin), the unsubstituted C5 position in 3-
ethylhydantoin preserves a unique reactivity profile, allowing for further functionalization. This
guide details its physicochemical properties, selective synthesis via N3-alkylation, and
spectroscopic signatures.
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Property Data

IUPAC Name 3-Ethylimidazolidine-2,4-dione
Common Name 3-Ethylhydantoin

CAS Registry Number 2221-20-7

Molecular Formula CsHsN20:2

Molecular Weight 128.13 g/mol

SMILES CCN1C(=0O)CNC1=0

InChl Key QQFVOCXHRPCZIY-UHFFFAOYSA-N

_ Low-melting solid or viscous oil (dependent on
Physical State )
purity/polymorph)

Chemical Structure and Molecular Geometry
Structural Analysis

The hydantoin core consists of a five-membered imidazolidine-2,4-dione ring. In 3-
ethylhydantoin, the ethyl group is attached to the nitrogen at position 3 (N3).

e Numbering Convention:

[¢]

N1: Amide nitrogen (adjacent to C2 and C5).

[¢]

C2: Carbonyl carbon (urea-like).

o

N3: Imide nitrogen (flanked by two carbonyls, C2 and C4).

o

C4: Carbonyl carbon (amide-like).

[¢]

C5: Methylene carbon (alpha to N1).

Electronic Environment & H-Bonding

The N3-substitution significantly alters the hydrogen-bonding network compared to
unsubstituted hydantoin:
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e Acidity: In unsubstituted hydantoin, the N3-H is more acidic (

) than N1-H due to resonance stabilization by two flanking carbonyls. Substitution at N3
removes this acidic proton, leaving only the less acidic N1-H (

).
e Solubility: The ethyl group increases lipophilicity (LogP ~ -0.5 to 0.0), improving solubility in

organic solvents (DCM, ethanol) compared to the parent hydantoin.

Synthesis and Production Protocols

The synthesis of 3-ethylhydantoin is primarily achieved through regioselective N-alkylation. Due
to the significant acidity difference between N3-H and N1-H, alkylation occurs preferentially at
the N3 position under mild basic conditions.

Protocol: Selective N3-Alkylation
Reaction Logic: The N3 proton is the most acidic site. Using a weak base (e.qg.,

) ensures deprotonation of N3 without affecting N1, preventing the formation of 1,3-diethyl
byproducts.

Reagents:

Substrate: Hydantoin (Imidazolidine-2,4-dione)[1][2]

Alkylating Agent: Ethyl iodide (Etl) or Ethyl bromide (EtBr)

Base: Potassium Carbonate (

) or Potassium Hydroxide (KOH)

Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
 Dissolution: Dissolve hydantoin (10 mmol) in anhydrous DMF (15 mL).

¢ Activation: Add anhydrous
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(1.1 equiv) to the solution. Stir at room temperature for 30 minutes to generate the N3-anion.

» Alkylation: Add Ethyl lodide (1.1 equiv) dropwise via syringe to control the exotherm.

¢ Reaction: Stir the mixture at 50-60°C for 4-6 hours. Monitor via TLC (Mobile phase:
EtOAc/Hexane).

e Workup:
o Filter off the inorganic salts.
o Evaporate the solvent under reduced pressure.
o Redissolve residue in EtOAc and wash with water to remove trace DMF.

 Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography if
necessary.

Synthesis Workflow Diagram

3-Ethylhydantoin
Selective Formation (Major Product)

Hydantoin Dissolve Base Activation Deprotonation (pKa ~9.1) > N3-Anion Nu- Attack Alkylation
] > Over-alkylation (if excess base)

(C3H4N202) (K2CO3 / DMF) Intermediate (+ Ethyl lodide) i €
\ 1,3-Diethylhydantoin

(Minor Byproduct)

Click to download full resolution via product page

Caption: Regioselective synthesis pathway favoring N3-alkylation due to pKa differential.

Analytical Characterization

Accurate identification requires distinguishing 3-ethylhydantoin from its 1-ethyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Shift (
Nucleus Multiplicity Assignment Notes
ppm)
) Methyl group of
1H NMR 1.15-1.20 Triplet (3H) )
ethyl chain.
Methylene group
3.50-3.60 Quartet (2H)
attached to N3.
Ring methylene.
) Characteristic of
3.95 -4.05 Singlet (2H) )
unsubstituted
C5.

Exchangeable

Broad Singlet with
6.00 — 8.00
(1H) . Shift varies with
concentration.
13C NMR ~13.0
~33.0
~46.0 Ring carbon.
~158.0 Urea carbonyl.
~172.0 Amide carbonyl.

Note: In the 1-ethyl isomer, the C5 protons would likely appear as a doublet or show coupling if
N1 was substituted, and the carbonyl shifts would differ slightly.

Infrared (IR) Spectroscopy

e N-H Stretch: ~3200-3300 cm~1* (Sharp band for N1-H).
e C=0 Stretch (Imide): Doublet characteristic of hydantoins.

o C2 (Urea): ~1770-1780 cm~* (Higher frequency due to ring strain/inductive effect).
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o C4 (Amide): ~1700-1725 cm~1 (Stronger intensity).
Mass Spectrometry (MS)
e Molecular lon:

m/z.
e Fragmentation: Loss of ethyl group (

) and ring cleavage patterns (loss of CO).

Applications in Drug Development
Pharmaceutical Scaffold

3-Ethylhydantoin serves as a core structure for:

¢ Anticonvulsants: Analogous to Ethotoin (3-ethyl-5-phenylhydantoin). The 3-ethyl group
modulates the polarity and blood-brain barrier (BBB) penetration.

e Prodrug Design: N3-alkylation is often used to mask the polar imide group, improving oral
bioavailability.

Synthetic Intermediate
It functions as a precursor for non-natural amino acids. Hydrolysis of the hydantoin ring (using

or NaOH) yields N-ethyl glycine derivatives or, if C5 is substituted,

-amino acids.

Metabolic Pathway Simulation
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Caption: Enzymatic hydrolysis pathway of the hydantoin ring utilized in biocatalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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